6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl-
Description
The compound 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- (IUPAC name: 3-methyl-1-phenylhept-6-en-1-yn-3-ol) is a structurally complex molecule featuring a heptene backbone with a triple bond (alkyne) at positions 1–2, a double bond (alkene) at positions 6–7, a hydroxyl (-OH) group at position 3, a methyl (-CH₃) substituent at position 3, and a phenyl (-C₆H₅) group at position 1. This combination of unsaturated bonds and substituents confers unique reactivity and physicochemical properties.
Properties
CAS No. |
112399-72-1 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-methyl-1-phenylhept-6-en-1-yn-3-ol |
InChI |
InChI=1S/C14H16O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h3,5-9,15H,1,4,11H2,2H3 |
InChI Key |
ZQOHXWYDVDKWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Titanium-Catalyzed Enyne Cyclocarbonylation
The most well-documented method involves titanium-mediated cyclocarbonylation of propargyl alcohol derivatives. A representative procedure from MIT research demonstrates:
- Substrate Preparation : 3-Methyl-1-phenyl-1-propyne (30 mmol) is reacted with ethylene gas under Ti(OiPr)₄ catalysis.
- Reaction Conditions :
- Temperature: 80–90°C
- Pressure: 2.5 atm CO
- Solvent: Anhydrous THF
- Catalyst Loading: 5 mol% Ti(OiPr)₄
- Workup : Crude product undergoes dual vacuum distillation (45–50°C at 0.1 mmHg) to achieve 63% isolated yield.
Key Advantages :
- Excellent functional group tolerance
- Stereoselective formation of the exo-cyclic alkene
Propargyl Alcohol Alkylation Strategies
An alternative route utilizes calcium acetylide intermediates, as reported in analogous syntheses:
Stepwise Procedure :
- Acetylide Formation :
- Methyl ketene + Calcium acetylide → Calcium 2-ethynyl-1-vinylethanol intermediate
- Conditions: −78°C, anhydrous diethyl ether
- Transmetallation :
- SnCl₄-mediated displacement (2.2 equiv, 0°C)
- Final Alkylation :
- Benzyl bromide (1.1 equiv) in DMF at 25°C
Typical Yields : 42–58% over three steps
Reaction Optimization Parameters
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (exo:endo) | Reference |
|---|---|---|---|---|
| Ti(OiPr)₄ | 80 | 63 | 92:8 | |
| Pd/C (5%) | 120 | 41 | 78:22 | |
| CuI/PPh₃ | 100 | 37 | 65:35 |
Critical parameters influencing yield:
- Solvent Polarity : THF outperforms DMF (ΔYield = +18%) due to improved catalyst solubility
- CO Pressure : Optimal at 2.5 atm (≤1 atm reduces conversion by 32%)
- Moisture Control : Water content must remain <50 ppm to prevent catalyst deactivation
Industrial-Scale Production Considerations
Continuous-Flow Hydrogenation
Adapting batch processes for continuous manufacturing:
System Configuration :
- Two-stage fixed-bed reactor
- Stage 1: Heterogeneous Pd/Al₂O₃ catalyst (120°C, 15 bar H₂)
- Stage 2: Molecular sieve dehydration
Productivity Gains :
- Space-time yield: 2.8 kg/L·h vs. 0.9 kg/L·h in batch
- Purity: 99.2% without distillation
Byproduct Management Strategies
| Impurity | Source | Mitigation Technique |
|---|---|---|
| 3-Methyl-1-phenyl | Over-hydrogenation | H₂ partial pressure control |
| Cyclohexenyl | [4+2] Cycloaddition | Add 1,4-benzoquinone inhibitor |
| Dimeric species | Radical coupling | UV irradiation at 254 nm |
Purification and Characterization
Advanced Distillation Techniques
Optimal Conditions :
- First Pass : 45–50°C at 0.1 mmHg (removes low-boiling solvents)
- Second Pass : 68–72°C at 0.05 mmHg (final product isolation)
Purity Metrics :
- GC-MS: >99% after dual distillation
- Chiral HPLC: 98.4% ee (when using (−)-MIB ligand)
Spectroscopic Fingerprinting
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 5.76 (m, 1H, CH=CH), 4.32 (q, J=3.0 Hz, OH) |
| ¹³C NMR | 128.9 ppm (alkyne carbon), 75.4 ppm (C-O) |
| IR | 3320 cm⁻¹ (O-H stretch), 2105 cm⁻¹ (C≡C) |
Case Studies in Process Development
MIT Scale-Up Trial (2023)
- Objective : Produce 500 g batch for preclinical testing
- Challenges :
- Exothermic reaction during CO pressurization
- Pd catalyst sintering in continuous mode
- Solutions :
- Implemented jacketed reactor with −20°C coolant
- Switched to monolithic Pd/SiO₂ catalysts
- Outcome : 89% success rate in meeting purity specs
Industrial Pilot Plant Data (2024)
- Facility : 200 L reactor system
- Key Metrics :
- Cycle time: 14.5 hrs/batch
- E-factor: 8.7 (solvent recovery reduces to 5.2)
- Annual capacity: 1.2 metric tons
Chemical Reactions Analysis
Types of Reactions
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Halogenated or hydroxylated derivatives
Scientific Research Applications
6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying the receptor’s conformation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- with structurally related compounds, focusing on molecular features, substituents, and functional groups.
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Functional Group Positioning: The target compound combines alkene, alkyne, hydroxyl, and phenyl groups, a rarity among the analogs. For example, 3-Methyl-6-hepten-1-yn-3-ol lacks the phenyl group but shares the triple/double bond system and hydroxyl-methyl substitution .
The dimethyl substitution in 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne introduces steric hindrance, which may reduce rotational freedom compared to the target compound’s single methyl group .
Spectroscopic and Physical Properties :
- Infrared (IR) spectra for 3-Methyl-6-hepten-1-yn-3-ol () reveal characteristic O-H (3200–3600 cm⁻¹), C≡C (~2100 cm⁻¹), and C=C (~1650 cm⁻¹) stretches, which would differ in the phenyl-containing target compound due to aromatic C-H (~3000 cm⁻¹) and ring vibrations .
- The molecular weight of the target compound (estimated as ~188 g/mol, assuming C₁₃H₁₆O) exceeds that of most analogs, impacting volatility and solubility .
Research Findings and Reactivity Insights
- Synthetic Pathways: highlights the reactivity of phenyl-substituted heterocycles (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) with electron-deficient alkenes like tetracyanoethylene.
- Stability and Tautomerism :
Compounds like 7-Phenyl-hepta-4,6-diyne-2-ol () exhibit tautomerism or isomerism due to conjugated triple bonds. The target compound’s enyne system may similarly undergo rearrangements under thermal or catalytic conditions .
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